molecular formula C20H43N3O4S B15179277 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate CAS No. 93783-46-1

1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate

Cat. No.: B15179277
CAS No.: 93783-46-1
M. Wt: 421.6 g/mol
InChI Key: LFPYTQVJFWBDPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate is a cationic surfactant belonging to the class of imidazolines. These compounds are known for their diverse applications in various industries due to their unique chemical properties. The compound features an imidazoline ring with a long hydrocarbon tail, making it effective in applications requiring surface activity, such as detergents, emulsifiers, and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate typically involves the reaction of a fatty acid with diethylenetriamine, followed by cyclization to form the imidazoline ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .

Properties

CAS No.

93783-46-1

Molecular Formula

C20H43N3O4S

Molecular Weight

421.6 g/mol

IUPAC Name

ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine

InChI

InChI=1S/C18H38N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-20(4-2)16-17-21(18)15-14-19;1-2-6-7(3,4)5/h3-17,19H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

LFPYTQVJFWBDPQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-]

Origin of Product

United States

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